3-(2-Pyridyl)cyclopentan-1-one
Description
3-(2-Pyridyl)cyclopentan-1-one is a cyclopentanone derivative substituted at the 3-position with a 2-pyridyl group. This structure combines a five-membered ketone ring with a nitrogen-containing aromatic heterocycle, imparting unique electronic and steric properties. The pyridyl group enhances polarity and basicity due to its lone pair of electrons, making the compound soluble in polar solvents and reactive in acid-catalyzed reactions. Such features render it valuable in pharmaceutical synthesis, catalysis, and materials science, where tunable electronic effects and hydrogen-bonding capabilities are critical .
Properties
IUPAC Name |
3-pyridin-2-ylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-9-5-4-8(7-9)10-3-1-2-6-11-10/h1-3,6,8H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKBAFSGPQGBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)cyclopentan-1-one can be achieved through various methods. One common approach involves the reaction of cyclopentanone with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl-substituted cyclopentanone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl-substituted cyclopentanone derivatives, while reduction can produce pyridyl-substituted cyclopentanol .
Scientific Research Applications
3-(2-Pyridyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which 3-(2-Pyridyl)cyclopentan-1-one exerts its effects involves interactions with various molecular targets. The pyridyl group can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(2-Pyridyl)cyclopentan-1-one with structurally analogous cyclopentanone derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
3-(4-Chlorophenyl)cyclopentan-1-one
- Substituent : 4-Chlorophenyl (aromatic, electron-withdrawing).
- Key Differences: The chlorophenyl group lacks the basic nitrogen of pyridyl, reducing solubility in acidic media. Safety: Classified under GHS regulations, though specific hazard data are unavailable .
3-(Propan-2-yl)cyclopentan-1-one
- Substituent : Isopropyl (aliphatic, electron-donating).
- Physicochemical Properties :
- Boiling Point : 174.4°C (vs. expected higher boiling point for pyridyl due to polarity).
- Density : 0.919 g/cm³ (lower than aromatic analogs).
- Reactivity : The aliphatic substituent reduces ring strain and stabilizes the ketone via inductive effects, contrasting with the pyridyl group’s resonance-driven reactivity .
3-(2-(5-Chloropyridin-3-yl)-3,3,3-trifluoropropyl)cyclopentan-1-one
- Substituent : Chloropyridyl-trifluoropropyl (bulky, electron-withdrawing).
- Synthesis : Requires HFIP additive to achieve 44% yield as a 1:1 diastereomeric mixture, highlighting steric challenges absent in the parent pyridyl compound .
- Electronic Effects: The trifluoromethyl group enhances metabolic stability, a trait less pronounced in this compound.
3-(Methoxymethyl)cyclopentan-1-one
- Substituent : Methoxymethyl (polar, hydrogen-bond acceptor).
- Molecular Weight : 128.17 g/mol (vs. 175.2 g/mol for pyridyl analog, estimated).
- Polarity : The ether oxygen increases hydrophilicity, though less effectively than pyridyl’s nitrogen .
3-Methyl-3-phenylcyclopentan-1-one
- Substituent : Methyl and phenyl (sterically hindered).
- Steric Effects: Dual substitution at position 3 introduces significant ring strain, altering conformational flexibility compared to monosubstituted pyridyl derivatives .
Comparative Data Table
*Estimated properties based on structural analogs.
Research Findings and Implications
- Electronic Effects : Pyridyl substituents enhance electrophilicity at the ketone via resonance, enabling nucleophilic additions less feasible in aliphatic analogs like 3-(propan-2-yl)cyclopentan-1-one .
- Synthetic Challenges : Bulky substituents (e.g., trifluoropropyl-pyridyl) necessitate specialized conditions (e.g., HFIP additive) to control stereochemistry, unlike simpler derivatives .
- Biological Relevance : Chlorophenyl and pyridyl groups may confer distinct bioactivity profiles due to differences in solubility and target binding .
Biological Activity
3-(2-Pyridyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a pyridyl group at the third position. This unique structure has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. The following sections detail its biological activity, synthesis methods, and applications.
Chemical Structure and Properties
The compound's structure allows for significant reactivity due to the presence of both the cyclopentanone moiety and the pyridine ring. The pyridyl group can participate in coordination chemistry, making it a useful ligand for metal ions, which is crucial in catalysis and biological interactions.
Synthesis Methods
Several synthetic routes have been developed for this compound:
- Reaction with 2-Bromopyridine : A common method involves the reaction of cyclopentanone with 2-bromopyridine in the presence of a base such as potassium carbonate under reflux conditions in dimethylformamide (DMF) .
- Continuous Flow Synthesis : In industrial applications, continuous flow synthesis allows for better control over reaction conditions, leading to higher yields and purity .
Biological Activity
The biological activity of this compound has been explored through various studies:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .
Enzyme Interactions
The compound has been utilized in studies examining enzyme interactions. Its structure allows it to act as a ligand that can influence enzyme activity and stability. For instance, it has been shown to interact with glycosyltransferases, which are crucial in bacterial cell wall synthesis .
Neuropharmacological Effects
Preliminary findings suggest potential neuropharmacological effects, particularly regarding NMDA receptor modulation. Similar compounds have been associated with treating neurodegenerative disorders and psychiatric conditions .
Case Studies
- Inhibition Studies : A study presented at the American Chemical Society meeting demonstrated that specific derivatives of this compound showed promising results against resistant bacterial strains. The derivatives were characterized biophysically to understand their interaction with penicillin-binding proteins .
- Ligand Binding Studies : Research exploring the binding interactions of this compound with galectin-1 revealed its potential role in cancer biology. Elevated levels of galectin-1 are associated with tumor progression, making this compound a candidate for further therapeutic development .
Comparative Analysis
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Cyclopentanone with pyridine | Antimicrobial, enzyme interaction |
| 2-(2-Pyridyl)cyclopentan-1-one | Cyclopentanone with pyridine | Similar enzyme interactions |
| Cyclopentanone | Simple ketone | Less reactive, limited biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
